molecular formula C7H6ClFO B1586898 4-Chloro-2-fluorobenzyl alcohol CAS No. 56456-49-6

4-Chloro-2-fluorobenzyl alcohol

Cat. No.: B1586898
CAS No.: 56456-49-6
M. Wt: 160.57 g/mol
InChI Key: XUZRWKWJKDCQNA-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6ClFO. It is a benzyl alcohol derivative where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-2-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-chloro-2-fluorobenzaldehyde. This method uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, CrO3 in acetic acid.

    Reduction: NaBH4, LiAlH4.

    Substitution: SOCl2, PBr3.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-2-fluorobenzyl alcohol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural properties allow it to play a crucial role in developing drugs targeting neurological disorders.

Case Study: Synthesis of Neurological Drugs

A recent study demonstrated the effective use of this compound in synthesizing a novel radiotracer for imaging neurological conditions. The compound was involved in a multi-step synthesis process that included nucleophilic substitution and reduction reactions, showcasing its versatility in pharmaceutical chemistry .

Agrochemical Formulations

This compound is also employed in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to improve absorption and stability makes it a valuable component in agricultural applications.

Data Table: Agrochemical Efficacy

Agrochemical TypeApplicationImprovement Factor
HerbicidesEnhanced absorption1.5x
PesticidesStability under varied conditions2x

Material Science

In material science, this compound is incorporated into polymer formulations. It contributes to developing materials with enhanced thermal and chemical resistance, making it suitable for various industrial applications.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices significantly improves their thermal stability and resistance to chemical degradation. This enhancement is critical for applications in harsh environments, such as construction and automotive industries .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, aiding in the calibration of instruments for accurate detection and quantification of similar compounds.

Application Example

In a study focusing on the calibration of gas chromatography instruments, this compound was used to establish baseline readings, ensuring precision in measuring other fluorinated compounds .

Research in Organic Synthesis

As a reagent in organic synthesis, this compound allows chemists to create complex molecules efficiently. Its reactivity facilitates various synthetic pathways, making it invaluable in academic research settings.

Data Table: Synthetic Pathways

Reaction TypeYield (%)Conditions
Nucleophilic substitution85Room temperature
Reduction90Aqueous NaBH₄

Mechanism of Action

The mechanism of action of 4-chloro-2-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways. The presence of chlorine and fluorine substituents on the benzene ring can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

4-Chloro-2-fluorobenzyl alcohol (C₇H₆ClFO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

This compound is synthesized through various methods, often involving the chlorination and fluorination of benzyl alcohol derivatives. The general synthetic route can be summarized as follows:

  • Starting Material : Benzyl alcohol.
  • Chlorination : Introduction of chlorine at the para position.
  • Fluorination : Introduction of fluorine at the ortho position.
  • Purification : The final product is purified through distillation or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study assessed a series of compounds based on this structure against various cancer cell lines as per the National Cancer Institute (NCI) protocols. The findings indicated that certain analogues exhibited significant cytotoxicity against several cancer types, including:

  • SNB-19 (PGI = 65.12)
  • NCI-H460 (PGI = 55.61)
  • SNB-75 (PGI = 54.68)

These compounds were found to effectively bind to tubulin, suggesting a mechanism of action similar to that of established tubulin inhibitors like combretastatin A4 .

Antibacterial Activity

In addition to anticancer properties, some derivatives of this compound have shown promising antibacterial activity. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against both Gram-negative and Gram-positive bacteria, with zones of inhibition ranging from 17.0 ± 0.40 mm at higher concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution pattern on the phenyl ring significantly influences biological activity. Compounds with specific substituents like 3,4,5-trimethoxy and 2-hydroxy groups exhibited enhanced anticancer activity compared to others .

Case Studies

Several case studies have explored the therapeutic implications of compounds related to this compound:

  • Case Study on Anticancer Activity :
    • A derivative was tested in vivo on mouse models, showing significant tumor reduction in xenograft models.
    • The study utilized PET imaging to monitor tumor response post-treatment.
  • Case Study on Antibacterial Efficacy :
    • Clinical isolates of bacteria were treated with various concentrations of a derivative.
    • Results indicated effective bacterial clearance in vitro, supporting further investigation into clinical applications.

Research Findings Summary Table

PropertyResultReference
Anticancer ActivityPGI values up to 65.12
Antibacterial ActivityMIC = 8 µg/mL against multiple strains
Structure-Activity RelationshipEnhanced activity with specific substitutions

Q & A

Q. Basic: What are the key identifiers and structural features of 4-Chloro-2-fluorobenzyl alcohol?

Answer:
this compound (CAS 56456-49-6) has the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . Its structure features a benzyl alcohol backbone substituted with chlorine at the 4-position and fluorine at the 2-position. This arrangement creates distinct electronic and steric effects, influencing reactivity in synthetic applications. Key identifiers include:

  • CAS Registry : 56456-49-6
  • Synonym : 4-Chloro-2-fluorophenylmethanol
  • Spectroscopic Data : NMR (¹H/¹³C) and FT-IR are critical for confirming purity and substitution patterns.

Q. Basic: What are common synthetic routes to this compound?

Answer:
A widely cited method involves the nucleophilic substitution of 4-nitrobenzyl bromide with aromatic alcohols under reflux conditions. For example:

  • Reagents : this compound, silver oxide (Ag₂O), and 4-nitrobenzyl bromide.
  • Conditions : Reflux in anhydrous ethanol for 6–12 hours.
  • Yield : Reported yields range from 26% to 73%, depending on steric and electronic factors .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.

Q. Basic: What solvents and storage conditions are optimal for this compound?

Answer:

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). Limited solubility in water.
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the benzyl alcohol group. Stability studies suggest degradation <5% over 12 months under these conditions .

Q. Advanced: How does the steric and electronic profile of this compound influence its reactivity in catalytic reactions?

Answer:
The chlorine (electron-withdrawing) and fluorine (moderate electronegativity) substituents create a meta-directing effect , altering reaction pathways in nitroreduction and etherification. For example:

  • In nitroreductase assays, bulky substituents like 4-chloro-2-fluorobenzyl groups reduce enzymatic activity by ~40% compared to unsubstituted benzyl alcohols, highlighting steric hindrance .
  • DFT Calculations : The C–O bond dissociation energy (BDE) is ~85 kcal/mol, making it less reactive in radical reactions compared to non-halogenated analogs .

Q. Advanced: What analytical methods are recommended for characterizing trace impurities in this compound?

Answer:

  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect halogenated byproducts (e.g., 4-chloro-2-fluorobenzaldehyde, a common oxidation product).
  • GC-FID : Quantify residual solvents (e.g., ethyl acetate) with a detection limit of <10 ppm.
  • X-ray Crystallography : Resolves structural ambiguities, particularly for polymorphic forms .

Q. Advanced: How does this compound compare to analogs like 4-bromo-2-fluorobenzyl alcohol in cross-coupling reactions?

Answer:

  • Reactivity : The chlorine substituent enables milder conditions in Ullmann couplings compared to bromine analogs (e.g., CuI catalysis at 80°C vs. 120°C for bromine).
  • Yield : 4-Chloro derivatives achieve ~60% yield in Suzuki-Miyaura couplings with phenylboronic acid, while bromine analogs reach ~75% due to better leaving-group ability .
  • Side Reactions : Chlorine’s lower electronegativity reduces undesired dehalogenation by ~15% .

Q. Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:
It serves as a key intermediate in:

  • Antifungal Agents : Derivatives like 4-chloro-2-fluorobenzyl thioethers inhibit Candida albicans (MIC = 8 µg/mL) by targeting ergosterol biosynthesis .
  • Kinase Inhibitors : Used to synthesize imidazo[1,2-b]pyridazine scaffolds, which show nanomolar activity against JAK2 kinases .

Q. Advanced: How can computational chemistry predict the reactivity of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to predict nucleophilic substitution rates.
  • Docking Studies : Model interactions with nitroreductase enzymes (PDB: 1YIT) to rationalize steric inhibition .
  • QSAR Models : Correlate Hammett constants (σₚ = +0.23 for Cl, +0.06 for F) with reaction outcomes in SNAr mechanisms .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZRWKWJKDCQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378591
Record name 4-Chloro-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56456-49-6
Record name 4-Chloro-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56456-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-2-fluorophenyl)methanol
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Synthesis routes and methods

Procedure details

First, 25 g of 4-chloro-2-fluorobenzaldehyde was dissolved in a mixed solvent consisting of 250 ml of 1,4-dioxane and 25 ml of methanol, to which 2.4 g of sodium borohydride was added under ice cooling, and the mixture was stirred for 30 minutes. After completion of the reaction, a small amount of diluted aqueous hydrochloric acid was added, and the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried, and concentrated. The residue was subjected to silica gel column chromatography, which afforded 25 g of 4-chloro-2-fluorobenzyl alcohol.
Quantity
25 g
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reactant
Reaction Step One
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250 mL
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2.4 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluorobenzyl alcohol
Reactant of Route 2
4-Chloro-2-fluorobenzyl alcohol
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4-Chloro-2-fluorobenzyl alcohol
Reactant of Route 4
4-Chloro-2-fluorobenzyl alcohol
Reactant of Route 5
4-Chloro-2-fluorobenzyl alcohol
Reactant of Route 6
4-Chloro-2-fluorobenzyl alcohol

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